molecular formula C126H207N37O34S B7910186 Vip (6-28) (human, bovine, porcine, rat)

Vip (6-28) (human, bovine, porcine, rat)

Cat. No.: B7910186
M. Wt: 2816.3 g/mol
InChI Key: BVEZAVADHLXCKB-KDQGBBDSSA-N
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Description

VIP(6-28) is a fragment of vasoactive intestinal peptide (VIP), a 28-amino acid neuropeptide with broad regulatory roles in circadian rhythms, neuronal excitability, and hormone secretion. VIP(6-28) acts as a competitive antagonist of VIP receptors (VPAC1/VPAC2), blocking VIP-induced cAMP signaling and calcium ([Ca²⁺]i) modulation . It is widely used in studies of circadian biology (e.g., suprachiasmatic nucleus (SCN) activity) and reproductive neuroendocrinology (e.g., GnRH neuron regulation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

VIP (6-28) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

While specific industrial production methods for VIP (6-28) are not widely documented, the general approach involves large-scale SPPS, followed by purification and quality control processes to ensure the peptide’s purity and activity. The production is carried out under stringent conditions to prevent contamination and degradation of the peptide .

Chemical Reactions Analysis

Types of Reactions

VIP (6-28) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: TFA, water, triisopropylsilane (TIS)

Major Products

The major product formed from the synthesis of VIP (6-28) is the peptide itself, with a sequence of 23 amino acids. The purity and identity of the peptide are confirmed using analytical techniques such as mass spectrometry and HPLC .

Scientific Research Applications

Research Applications

1. Pain Modulation and Arthritis Treatment

  • Studies have demonstrated that VIP (6-28) can ameliorate joint mechanosensitivity in models of osteoarthritis (OA). Local administration of VIP (6-28) significantly reduced afferent firing rates during joint movements, suggesting its potential as a therapeutic agent for arthritis pain management .
  • In a murine model, the application of VIP (6-28) diminished hindlimb incapacitance and increased paw withdrawal thresholds, indicating its efficacy in pain modulation .

2. Cancer Research

  • Recent studies have explored the role of VIP (6-28) in cancer therapy. It has been suggested that higher-potency VIP-receptor antagonists could enhance anti-leukemia responses by modulating immune cell activity. In experiments with murine models, treatment with specific antagonists led to improved survival rates in leukemia-bearing mice .

3. Gastrointestinal Function

  • Research indicates that VIP signaling is involved in gastrointestinal motility and secretory functions. The use of VIP (6-28) allows scientists to dissect the roles of endogenous VIP in these processes without eliciting full biological responses associated with natural VIP .

4. Reproductive Biology

  • In studies involving neonatal rat ovaries, VIP has been shown to activate primordial follicles through the ERK-mTOR signaling pathway. This suggests that antagonists like VIP (6-28) could be utilized to understand follicle recruitment mechanisms better .

Comparative Analysis with Related Compounds

The following table summarizes key compounds related to VIP (6-28), highlighting their mechanisms and unique features:

Compound NameTypeMechanism of ActionUnique Features
Vasoactive Intestinal PeptideNatural PeptideAgonist for VPAC receptorsPromotes vasodilation and neurotransmission
PACAP (Pituitary Adenylate Cyclase Activating Polypeptide)NeuropeptideAgonist for PACAP receptorsInvolved in neuroprotection and metabolism
NeurotensinNeuropeptideModulates dopaminergic signalingInfluences pain perception and appetite

VIP (6-28) stands out due to its specific antagonistic action against vasoactive intestinal peptide, making it a unique tool for studying receptor-mediated effects without eliciting the full spectrum of biological responses associated with its parent compound .

Mechanism of Action

VIP (6-28) exerts its effects by binding to VIP receptors, thereby inhibiting the action of endogenous VIP. This inhibition leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which is a key signaling molecule in various physiological processes. The reduction in cAMP levels affects multiple pathways, including those involved in vasodilation, smooth muscle relaxation, and immune modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

VIP (Full-Length)

  • Mechanism: VIP binds VPAC1/VPAC2 receptors, activating cAMP and modulating [Ca²⁺]i. In SCN neurons, VIP reduces nocturnal [Ca²⁺]i and firing rates, synchronizing circadian rhythms .
  • Key Differences: VIP(6-28) antagonizes VIP-mediated [Ca²⁺]i reduction, with variable efficacy (e.g., 50–70% inhibition at 10 µM) . VIP(6-28) induces transient [Ca²⁺]i elevations in 60–70% of SCN neurons during daytime, contrasting VIP’s nocturnal activity .

AVP (Arginine Vasopressin)

  • Mechanism : AVP activates V1a receptors, increasing [Ca²⁺]i via phospholipase C (PLC)-IP₃ pathways .
  • Key Differences :
    • Temporal Specificity : AVP elevates [Ca²⁺]i in 74–75% of SCN neurons both day and night , unlike VIP(6-28)’s phase-dependent effects .
    • Magnitude : AVP-induced [Ca²⁺]i increases are slower (peak at ~27 seconds) but more sustained compared to VIP(6-28)’s transient responses .

PACAP (Pituitary Adenylate Cyclase-Activating Polypeptide)

  • Mechanism : PACAP shares VPAC receptor binding but preferentially activates PAC1 receptors, enhancing cAMP and [Ca²⁺]i .
  • Key Differences :
    • PACAP co-released with GABA in SCN amplifies excitatory signals, whereas VIP(6-28) suppresses inhibitory pathways .
    • PACAP’s effects are irreversible at high concentrations (100 nM), unlike VIP(6-28)’s reversible antagonism .

GABA (Gamma-Aminobutyric Acid)

  • Mechanism : GABAₐ receptors mediate Cl⁻ influx, hyperpolarizing neurons and reducing [Ca²⁺]i .
  • GABA antagonists (e.g., bicuculline) block tonic inhibition, while VIP(6-28) selectively targets VIP-mediated signaling .

Species-Specific Variations

VIP(6-28) is structurally conserved across species, but functional differences arise from receptor expression patterns:

  • Human/Rat : VIP(6-28) effectively antagonizes VIP-induced cAMP in human odontoblasts and rat SCN neurons .
  • Bovine/Porcine : Reduced potency in gastrointestinal studies due to VPAC2 receptor isoform divergence .

Pharmacological Data

Parameter VIP(6-28) VIP AVP
EC₅₀ (cAMP inhibition) 10–50 nM 1–5 nM N/A
[Ca²⁺]i Modulation Transient elevation (Day: 60%) Sustained reduction (Night: 70%) Sustained elevation (Day: 74%)
Receptor Specificity VPAC1/VPAC2 VPAC1/VPAC2 V1a

Biological Activity

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune modulation. The fragment VIP (6-28) serves as a specific antagonist to VIP, inhibiting its biological effects. This article explores the biological activity of VIP (6-28) across different species, including humans, bovines, porcine, and rats, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

VIP (6-28) acts primarily as a receptor antagonist for the VPAC receptors, which are activated by vasoactive intestinal peptide. When VIP (6-28) binds to these receptors, it blocks the downstream signaling pathways typically initiated by VIP activation. This inhibition can lead to various physiological effects, particularly in pain modulation and gastrointestinal functions .

Biological Activities

The biological activities of VIP (6-28) include:

  • Pain Modulation : Research indicates that VIP (6-28) can reduce pain sensitivity in animal models. For instance, in a study involving osteoarthritis-induced rats, local administration of VIP (6-28) significantly reduced afferent firing rates during joint movements, suggesting its potential as a therapeutic agent for arthritis pain .
  • Gastrointestinal Function : VIP (6-28) has been shown to influence gastrointestinal motility and secretion. It modulates chloride secretion in response to distension in epithelial cells, indicating its role in gut function .
  • Neurotransmission : The compound also affects neuronal activity. Studies have demonstrated that VIP enhances GnRH neuron firing rates, which are critical for reproductive hormone regulation .

Case Studies

  • Osteoarthritis Pain Management :
    • In a controlled experiment with Wistar rats, the administration of VIP (6-28) significantly decreased the mechanosensitivity of knee joint afferents in osteoarthritis models. The afferent firing rate was reduced by up to 45% during normal joint rotation and 34% during hyper-rotation after treatment with VIP (6-28) .
  • Gastrointestinal Studies :
    • Research on the effects of VIP (6-28) on chloride secretion demonstrated that it effectively inhibits distension-induced chloride secretion in epithelial cells. This suggests a potential role in managing gastrointestinal disorders where excessive secretion is problematic .

Comparative Biological Activity Table

Species Biological Activity Key Findings
Human Antagonist for VPAC receptorsPotential implications for pain management and gastrointestinal disorders .
Bovine Modulates gastrointestinal functionSimilar effects observed as in human studies; potential for veterinary applications .
Porcine Influences neurotransmission and pain perceptionEffects on neuronal activity similar to those seen in rodent models .
Rat Significant reduction in pain sensitivityDemonstrated efficacy in osteoarthritis models; potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal storage and handling protocols for VIP (6-28) to ensure peptide stability in experimental settings?

VIP (6-28) should be stored as a lyophilized powder at -20°C to prevent degradation. Post-reconstitution, aliquot the peptide into single-use vials and store at -70°C to avoid repeated freeze-thaw cycles . For short-term use (≤1 week), storage at 4°C is acceptable. Always use sterile, endotoxin-free buffers (e.g., PBS or distilled water with 0.1% BSA) for reconstitution. Verify peptide integrity via HPLC or mass spectrometry after prolonged storage .

Key Considerations:

  • Purity : Ensure >95% purity (verified by SDS-PAGE or HPLC) to minimize batch variability.
  • Solubility : Test solubility in solvents like acetic acid or DMSO if aggregation occurs.

Q. What methodologies are recommended to determine effective concentrations of VIP (6-28) in in vitro assays?

Begin with dose-response curves using a range of concentrations (e.g., 1 nM–10 µM) in cell-based assays (e.g., cAMP inhibition in VPAC receptor-expressing cells). Normalize data to positive controls (e.g., forskolin for cAMP induction) and negative controls (vehicle-only treatment). Use nonlinear regression analysis to calculate IC₅₀ values . For receptor binding studies, employ radiolabeled VIP and competitive displacement assays to quantify affinity (Kd) .

Example Protocol:

StepParameterDetails
1Cell LineCHO-K1 cells transfected with human VPAC2 receptor
2AssaycAMP accumulation assay (LANCE Ultra cAMP Kit)
3Incubation30 min at 37°C with VIP (6-28) and 10 µM forskolin
4AnalysisIC₅₀ calculated using GraphPad Prism

Advanced Research Questions

Q. How can researchers design cross-species comparative studies for VIP (6-28) given its activity in human, bovine, porcine, and rat models?

  • Sequence Alignment : Compare the AA 6-28 sequence across species to identify conserved residues critical for VPAC receptor binding (e.g., His⁶, Asp⁸, Tyr²⁷). Human and rat VIP (6-28) share 92% homology, while porcine/bovine variants differ at positions 18–22 .
  • Functional Assays : Test receptor specificity using species-matched VPAC1/VPAC2 receptors in heterologous systems (e.g., HEK293 cells). Measure cAMP inhibition or calcium flux to assess potency differences.
  • In Vivo Models : For translational studies, select species with analogous receptor expression patterns (e.g., rat for neuroinflammatory studies, porcine for gastrointestinal models) .

Data Interpretation Tip : Use ANOVA to analyze interspecies variability and adjust dosing based on receptor affinity differences.

Q. How should conflicting results in VIP (6-28) studies (e.g., opposing effects on inflammation in different models) be addressed methodologically?

  • Meta-Analysis Framework : Systematically review experimental variables such as:
    • Dosing Regimens : Subcutaneous vs. intraperitoneal administration alters bioavailability.
    • Model Systems : Primary cells vs. immortalized lines may show divergent signaling due to receptor density.
    • Endpoint Metrics : Pro-inflammatory cytokines (IL-6, TNF-α) vs. anti-inflammatory markers (IL-10) .
  • Controlled Replication : Repeat studies under standardized conditions (e.g., ARRIVE guidelines for in vivo work, GIVIMP for in vitro). Include sham-treated and VPAC knockout controls .

Example Conflict Resolution Table:

StudyModelDoseOutcomeProposed Resolution
A (2023)Rat colitis10 µg/kgReduced inflammationValidate via histopathology and cytokine array
B (2024)Mouse sepsis50 µg/kgExacerbated inflammationTest lower doses (1–20 µg/kg) and monitor endotoxin levels

Q. What strategies are recommended for validating VIP (6-28) specificity in complex systems (e.g., co-cultures or organoids)?

  • Pharmacological Antagonists : Co-administer VPAC-selective antagonists (e.g., PG99-465) to confirm target engagement.
  • Genetic Knockdown : Use siRNA or CRISPR-Cas9 to silence VPAC1/VPAC2 in organoids and assess loss of VIP (6-28) effects.
  • Multi-Omics Integration : Pair transcriptomics (RNA-seq) with phosphoproteomics to map downstream pathways (e.g., cAMP/PKA vs. MAPK) .

Validation Workflow:

Dose Optimization : Pre-test in 2D cultures before transitioning to 3D systems.

Time-Course Analysis : Measure acute (30 min) vs. chronic (24 hr) effects.

Cross-Species Controls : Include human intestinal organoids and murine enteroids to assess translatability .

Properties

IUPAC Name

(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H207N37O34S/c1-15-66(10)99(122(195)157-86(53-64(6)7)113(186)150-83(102(135)175)57-94(132)170)161-120(193)92(61-164)159-117(190)90(59-96(134)172)155-114(187)85(52-63(4)5)152-115(188)87(55-71-34-38-73(167)39-35-71)153-109(182)77(30-20-23-46-128)144-107(180)78(31-21-24-47-129)148-121(194)98(65(8)9)160-103(176)67(11)142-105(178)82(44-50-198-14)147-111(184)81(42-43-93(131)169)146-106(179)76(29-19-22-45-127)143-108(181)79(32-25-48-140-125(136)137)145-112(185)84(51-62(2)3)151-110(183)80(33-26-49-141-126(138)139)149-123(196)101(69(13)166)163-119(192)88(56-72-36-40-74(168)41-37-72)154-116(189)89(58-95(133)171)156-118(191)91(60-97(173)174)158-124(197)100(68(12)165)162-104(177)75(130)54-70-27-17-16-18-28-70/h16-18,27-28,34-41,62-69,75-92,98-101,164-168H,15,19-26,29-33,42-61,127-130H2,1-14H3,(H2,131,169)(H2,132,170)(H2,133,171)(H2,134,172)(H2,135,175)(H,142,178)(H,143,181)(H,144,180)(H,145,185)(H,146,179)(H,147,184)(H,148,194)(H,149,196)(H,150,186)(H,151,183)(H,152,188)(H,153,182)(H,154,189)(H,155,187)(H,156,191)(H,157,195)(H,158,197)(H,159,190)(H,160,176)(H,161,193)(H,162,177)(H,163,192)(H,173,174)(H4,136,137,140)(H4,138,139,141)/t66-,67-,68+,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,98-,99-,100-,101-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEZAVADHLXCKB-KDQGBBDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H207N37O34S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2816.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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